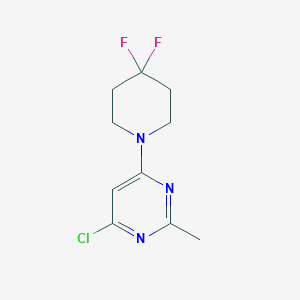

4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine

Description

4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine is a halogenated pyrimidine derivative featuring a 4,4-difluoropiperidine substituent. The chlorine atom at the 4-position and the methyl group at the 2-position contribute to its electrophilic reactivity and steric profile, while the 4,4-difluoropiperidine moiety enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. This compound’s structural attributes make it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to halogenated heterocycles.

Properties

IUPAC Name |

4-chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClF2N3/c1-7-14-8(11)6-9(15-7)16-4-2-10(12,13)3-5-16/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMIGCSQAUXGMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCC(CC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4,6-Dichloropyrimidine from 4-Chloro-6-methoxypyrimidine

- React 4-chloro-6-methoxypyrimidine with phosphorus oxychloride (POCl₃) in the presence of anhydrous organic amines (e.g., triethylamine, dimethylformamide, diisopropylethylamine).

- The reaction temperature is controlled between 70–115 °C, preferably 80–105 °C, for 3–8 hours.

- Excess POCl₃ is removed by reduced pressure distillation at 65–100 °C under vacuum (-0.06 to -0.095 MPa).

- The reaction mixture is cooled to 60–80 °C and added dropwise to an ice-water mixture (0 °C) with pH control (3–7).

- The product is extracted with an organic solvent such as ethylene dichloride or methylene dichloride, dried over calcium chloride powder or molecular sieves, and crystallized by cooling to yield 4,6-dichloropyrimidine with high purity (99.3–99.8%) and yield (95.5–97.5%).

Table 1: Reaction Conditions and Yields for 4,6-Dichloropyrimidine Synthesis

| Entry | Organic Amine Used | Reaction Temp (°C) | Distillation Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Dimethylformamide (DMF) | 80–85 | 85 | 95.6 | 99.6 |

| 2 | Diisopropylethylamine (DIPEA) | 100 | 85 | 97.55 | 99.3 |

| 3 | N,N-Diethyl Aniline | 100 | 85 | 95.53 | 99.8 |

Preparation of 4-Chloro-2-methylpyrimidine

The 2-methyl substitution at the pyrimidine ring is introduced via a chlorination reaction of 2-methyl-4-hydroxypyrimidine :

- Mix 2-methyl-4-hydroxypyrimidine, phosphorus oxychloride, and an organic base (e.g., triethylamine, diisopropylethylamine, triisopropylamine, dimethylaniline) in a weight ratio of 1:5–10:0.3–0.7.

- The chlorination reaction is carried out at 25–100 °C for 2–5 hours.

- After completion, excess POCl₃ is removed by reduced pressure distillation.

- The reaction mixture is quenched with ice-water, extracted with an organic solvent such as ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to obtain 4-chloro-2-methylpyrimidine.

This method offers a short synthetic route with high yield, low toxicity, and reduced environmental pollution, making it suitable for green production.

Introduction of the 4,4-Difluoropiperidin-1-yl Group

The key step to obtain the target compound is the nucleophilic substitution at the 6-position of 4-chloro-2-methylpyrimidine or 4,6-dichloropyrimidine with 4,4-difluoropiperidine :

- The 6-chloro substituent is displaced by 4,4-difluoropiperidin-1-yl under suitable conditions (e.g., heating in polar aprotic solvents, presence of base).

- Reaction parameters such as temperature, solvent, and stoichiometry are optimized to maximize yield and purity.

- The product is purified by crystallization or chromatography to isolate 4-chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine.

While detailed conditions for this substitution are less explicitly documented in the available literature, the general approach follows classical nucleophilic aromatic substitution on activated pyrimidine rings.

Summary Table of Preparation Steps

Research Findings and Practical Considerations

- The use of phosphorus oxychloride and controlled reaction temperatures is critical for high yield and purity in chlorination steps.

- Organic amines such as DMF, DIPEA, and N,N-diethyl aniline serve dual roles as bases and reaction facilitators, influencing reaction efficiency and environmental impact.

- Reduced pressure distillation effectively removes excess reagents and solvents, enabling cleaner product isolation.

- Extraction solvents like ethylene dichloride, methylene dichloride, and ethyl acetate are chosen for their efficiency and ease of removal.

- The nucleophilic substitution with 4,4-difluoropiperidine requires careful optimization to prevent side reactions and ensure selective substitution at the 6-position.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound may yield chlorinated or fluorinated derivatives.

Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

Substitution: Substitution reactions can lead to the formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been investigated for its biological activity, including potential antiproliferative and antiviral properties.

Medicine: The compound may serve as a precursor or intermediate in the synthesis of therapeutic agents.

Industry: Its unique chemical properties make it suitable for use in material science and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects on Reactivity and Bioactivity

- Fluorine vs.

- Electron-Withdrawing Groups : The methylsulfonyl-piperidine derivative () exhibits strong electron-withdrawing effects, which could stabilize negative charges in transition states during enzymatic interactions.

- Amino vs. Chloro Substituents: The 2-amine group in reduces electrophilicity compared to the 2-methyl group in the target compound, altering reactivity in nucleophilic substitution reactions.

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : Fluorine atoms in the target compound improve membrane permeability without excessive hydrophobicity, unlike the trifluoromethyl variant ().

- Solubility : Piperazine-THF derivatives () may exhibit better aqueous solubility due to oxygen-rich substituents, whereas the target compound’s solubility depends on fluorination and chlorination balance.

Biological Activity

4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chloro group and a difluoropiperidinyl moiety. Its molecular formula is , and it has a molecular weight of approximately 251.68 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Kinase Inhibition : The compound has been shown to inhibit various kinases involved in cell signaling pathways, which can lead to reduced proliferation of cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties by interfering with bacterial enzyme functions.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Cancer Cell Proliferation | Inhibition observed | |

| Antimicrobial Effects | Effective against certain bacteria | |

| Enzyme Interaction | Modulation of specific enzymes |

Case Studies

- Cancer Research : A study evaluated the compound's efficacy against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

- Antimicrobial Testing : In vitro tests demonstrated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

Pharmacokinetics

The pharmacokinetic profile of the compound is crucial for understanding its therapeutic potential:

- Absorption : Rapid absorption in vitro suggests good bioavailability.

- Metabolism : Initial studies indicate liver metabolism via cytochrome P450 enzymes.

- Excretion : Predominantly excreted via urine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.